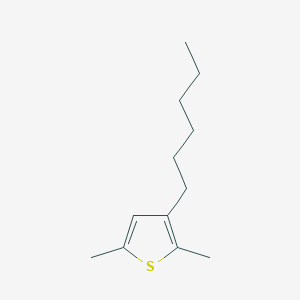

3-Hexyl-2,5-dimethylthiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hexyl-2,5-dimethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20S/c1-4-5-6-7-8-12-9-10(2)13-11(12)3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFPJSOXRHVDOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104934-50-1 | |

| Record name | Poly(3-hexylthiophene-2,5-diyl), regioregular | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Hexyl-2,5-dimethylthiophene

Introduction: The Significance of 3-Hexyl-2,5-dimethylthiophene in Advanced Materials

This compound is a key building block in the development of advanced organic electronic materials. Its unique molecular structure, featuring a thiophene core with a hexyl side chain and two methyl groups, imparts desirable properties such as solubility in organic solvents and the ability to self-assemble into ordered structures. These characteristics are crucial for the fabrication of high-performance organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. This guide provides an in-depth exploration of the primary synthetic routes to this important compound, focusing on the underlying chemical principles and offering detailed, field-proven protocols for its preparation.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound predominantly relies on transition metal-catalyzed cross-coupling reactions. These methods offer a robust and versatile approach to forming the crucial carbon-carbon bond between the thiophene ring and the hexyl group. The choice of a specific methodology often depends on factors such as the availability of starting materials, desired yield and purity, and tolerance to other functional groups. The most prevalent and effective strategies include Kumada, Suzuki, and Stille cross-coupling reactions.

Kumada Cross-Coupling: A Powerful and Direct Approach

The Kumada coupling is a cornerstone of C-C bond formation, reacting a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst.[1][2] This method is particularly effective for the synthesis of 3-alkylthiophenes due to its directness and generally high yields.[1][3]

Mechanistic Rationale: The catalytic cycle of a Nickel-catalyzed Kumada coupling is a well-established three-step process:

-

Oxidative Addition: The active Ni(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 3-bromo-2,5-dimethylthiophene), forming a Ni(II) intermediate.

-

Transmetalation: The alkyl group from the Grignard reagent (e.g., hexylmagnesium bromide) is transferred to the nickel center, displacing the halide.

-

Reductive Elimination: The desired this compound is formed as the two organic ligands on the nickel center couple, and the Ni(0) catalyst is regenerated, ready to re-enter the catalytic cycle.[3]

dot graph Kumada_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Ni(0)L2" [fillcolor="#F1F3F4"]; "Ar-Ni(II)(X)L2" [fillcolor="#F1F3F4"]; "Ar-Ni(II)(R)L2" [fillcolor="#F1F3F4"]; "Ar-R" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "R-MgX" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-X" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Ni(0)L2" -> "Ar-Ni(II)(X)L2" [label="Oxidative\nAddition"]; "Ar-Ni(II)(X)L2" -> "Ar-Ni(II)(R)L2" [label="Transmetalation"]; "Ar-Ni(II)(R)L2" -> "Ni(0)L2" [label="Reductive\nElimination"]; "Ar-X" -> "Ar-Ni(II)(X)L2"; "R-MgX" -> "Ar-Ni(II)(R)L2"; "Ar-Ni(II)(R)L2" -> "Ar-R"; } caption: Catalytic cycle of the Kumada cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling: Mild and Functionally Tolerant

The Suzuki-Miyaura coupling is a versatile alternative that pairs an organoboron compound with an organic halide, catalyzed by a palladium complex.[1][4] A key advantage of this method is its tolerance to a wide range of functional groups and its use of milder reaction conditions compared to the often more reactive Grignard reagents in Kumada couplings.[1]

Mechanistic Rationale: The palladium-catalyzed Suzuki coupling also proceeds through a three-step catalytic cycle:

-

Oxidative Addition: A Pd(0) species reacts with the aryl halide to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a hexylboronic acid or ester) is transferred to the palladium complex.

-

Reductive Elimination: The final step involves the formation of the C-C bond, yielding the desired product and regenerating the Pd(0) catalyst.[1]

dot graph Suzuki_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Pd(0)L2" [fillcolor="#F1F3F4"]; "Ar-Pd(II)(X)L2" [fillcolor="#F1F3F4"]; "Ar-Pd(II)(R)L2" [fillcolor="#F1F3F4"]; "Ar-R" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "R-B(OR)2" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-X" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

"Pd(0)L2" -> "Ar-Pd(II)(X)L2" [label="Oxidative\nAddition"]; "Ar-Pd(II)(X)L2" -> "Ar-Pd(II)(R)L2" [label="Transmetalation"]; "Ar-Pd(II)(R)L2" -> "Pd(0)L2" [label="Reductive\nElimination"]; "Ar-X" -> "Ar-Pd(II)(X)L2"; "R-B(OR)2" -> "Ar-Pd(II)(R)L2"; Base -> "Ar-Pd(II)(R)L2"; "Ar-Pd(II)(R)L2" -> "Ar-R"; } caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille Cross-Coupling: A Versatile but More Toxic Option

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by palladium.[5][6] While highly versatile with few limitations on the coupling partners, the primary drawback of this method is the toxicity of the organotin reagents.[5][6]

Mechanistic Rationale: The catalytic cycle of the Stille coupling is analogous to the Kumada and Suzuki reactions:

-

Oxidative Addition: A Pd(0) catalyst adds to the organic halide.

-

Transmetalation: The organic group from the organostannane is transferred to the palladium complex.

-

Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated.[5]

dot graph Stille_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Pd(0)L2" [fillcolor="#F1F3F4"]; "Ar-Pd(II)(X)L2" [fillcolor="#F1F3F4"]; "Ar-Pd(II)(R)L2" [fillcolor="#F1F3F4"]; "Ar-R" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "R-Sn(R')3" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-X" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Pd(0)L2" -> "Ar-Pd(II)(X)L2" [label="Oxidative\nAddition"]; "Ar-Pd(II)(X)L2" -> "Ar-Pd(II)(R)L2" [label="Transmetalation"]; "Ar-Pd(II)(R)L2" -> "Pd(0)L2" [label="Reductive\nElimination"]; "Ar-X" -> "Ar-Pd(II)(X)L2"; "R-Sn(R')3" -> "Ar-Pd(II)(R)L2"; "Ar-Pd(II)(R)L2" -> "Ar-R"; } caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

The following section provides detailed, step-by-step protocols for the synthesis of this compound via Kumada and Suzuki cross-coupling. These protocols are based on established methodologies and can be adapted based on specific laboratory conditions and available starting materials.

Protocol 1: Nickel-Catalyzed Kumada Cross-Coupling

This protocol outlines the synthesis of this compound from 3-bromo-2,5-dimethylthiophene and hexylmagnesium bromide.

Materials:

-

3-Bromo-2,5-dimethylthiophene

-

Magnesium turnings

-

1-Bromohexane

-

[1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) (Ni(dppp)Cl2)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Experimental Workflow:

dot graph Kumada_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; grignard_prep [label="Prepare Hexylmagnesium\nBromide in THF", fillcolor="#F1F3F4"]; coupling_reaction [label="Add 3-Bromo-2,5-dimethylthiophene\nand Ni(dppp)Cl2", fillcolor="#F1F3F4"]; reflux [label="Reflux the Reaction Mixture", fillcolor="#F1F3F4"]; quench [label="Quench with Saturated\nAqueous NH4Cl", fillcolor="#F1F3F4"]; extraction [label="Extract with Diethyl Ether", fillcolor="#F1F3F4"]; wash [label="Wash Organic Layer\nwith Brine", fillcolor="#F1F3F4"]; dry [label="Dry over Anhydrous Na2SO4", fillcolor="#F1F3F4"]; purify [label="Purify by Column Chromatography\nor Distillation", fillcolor="#F1F3F4"]; end [label="Obtain this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> grignard_prep; grignard_prep -> coupling_reaction; coupling_reaction -> reflux; reflux -> quench; quench -> extraction; extraction -> wash; wash -> dry; dry -> purify; purify -> end; } caption: Workflow for Kumada cross-coupling synthesis.

Step-by-Step Methodology:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents). To this, add a solution of 1-bromohexane (1.1 equivalents) in anhydrous THF via a dropping funnel. Initiate the reaction with a small crystal of iodine if necessary. Once the reaction starts, add the remaining 1-bromohexane solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Coupling Reaction: To the freshly prepared hexylmagnesium bromide solution, add a solution of 3-bromo-2,5-dimethylthiophene (1.0 equivalent) in anhydrous THF. Follow this with the addition of the Ni(dppp)Cl2 catalyst (typically 0.5-2 mol%).

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1] After filtering, concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by distillation.[1]

Quantitative Data Summary:

| Reagent/Parameter | Molar Ratio/Condition | Notes |

| 3-Bromo-2,5-dimethylthiophene | 1.0 eq | Starting material |

| Magnesium | 1.2 eq | For Grignard formation |

| 1-Bromohexane | 1.1 eq | Alkyl source |

| Ni(dppp)Cl2 | 0.5 - 2 mol% | Catalyst |

| Solvent | Anhydrous THF | Reaction medium |

| Temperature | Reflux | Reaction condition |

| Typical Yield | 70-90% | Varies with conditions |

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of this compound using a hexylboronic acid derivative and 3-bromo-2,5-dimethylthiophene.

Materials:

-

3-Bromo-2,5-dimethylthiophene

-

Hexylboronic acid pinacol ester

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3) or other suitable phosphine ligand

-

Potassium carbonate (K2CO3) or another suitable base

-

Toluene

-

Water

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Experimental Workflow:

dot graph Suzuki_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; mix_reagents [label="Combine 3-Bromo-2,5-dimethylthiophene,\nHexylboronic Acid Ester, Base, and Solvent", fillcolor="#F1F3F4"]; degas [label="Degas the Mixture", fillcolor="#F1F3F4"]; add_catalyst [label="Add Pd(OAc)2 and Ligand", fillcolor="#F1F3F4"]; heat [label="Heat the Reaction Mixture", fillcolor="#F1F3F4"]; cool_quench [label="Cool to Room Temperature\nand Add Water", fillcolor="#F1F3F4"]; extract [label="Extract with Diethyl Ether", fillcolor="#F1F3F4"]; wash [label="Wash Organic Layer\nwith Brine", fillcolor="#F1F3F4"]; dry [label="Dry over Anhydrous MgSO4", fillcolor="#F1F3F4"]; purify [label="Purify by Column Chromatography", fillcolor="#F1F3F4"]; end [label="Obtain this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> mix_reagents; mix_reagents -> degas; degas -> add_catalyst; add_catalyst -> heat; heat -> cool_quench; cool_quench -> extract; extract -> wash; wash -> dry; dry -> purify; purify -> end; } caption: Workflow for Suzuki-Miyaura cross-coupling synthesis.

Step-by-Step Methodology:

-

Reaction Setup: In a reaction vessel, combine 3-bromo-2,5-dimethylthiophene (1.0 equivalent), hexylboronic acid pinacol ester (1.2 equivalents), and potassium carbonate (2.0 equivalents). Add a mixture of toluene and water (e.g., 4:1 v/v) as the solvent.

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add palladium(II) acetate (1-3 mol%) and triphenylphosphine (2-6 mol%) to the degassed mixture.

-

Reaction: Heat the mixture to a temperature of 80-100 °C and stir until the reaction is complete, as monitored by TLC or GC.

-

Work-up: Cool the reaction to room temperature and add water.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, remove the solvent in vacuo. Purify the crude product by column chromatography on silica gel.[1]

Quantitative Data Summary:

| Reagent/Parameter | Molar Ratio/Condition | Notes |

| 3-Bromo-2,5-dimethylthiophene | 1.0 eq | Starting material |

| Hexylboronic acid pinacol ester | 1.2 eq | Alkyl source |

| K2CO3 | 2.0 eq | Base |

| Pd(OAc)2 | 1-3 mol% | Catalyst precursor |

| PPh3 | 2-6 mol% | Ligand |

| Solvent | Toluene/Water | Biphasic system |

| Temperature | 80-100 °C | Reaction condition |

| Typical Yield | 65-85% | Varies with conditions |

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure. The 1H NMR spectrum should show characteristic peaks for the aromatic proton on the thiophene ring, as well as signals corresponding to the hexyl chain and the two methyl groups.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Gas Chromatography (GC): To assess the purity of the final product.

Conclusion

The synthesis of this compound can be effectively achieved through several transition metal-catalyzed cross-coupling reactions. The Kumada coupling offers a direct and high-yielding route, while the Suzuki-Miyaura coupling provides a milder alternative with excellent functional group tolerance. The choice of method will be dictated by the specific requirements of the research or development project. The protocols provided in this guide serve as a comprehensive starting point for researchers and scientists in the field of organic electronics and drug development, enabling the reliable production of this important molecular building block.

References

- Mechanism and kinetics of the nickel-assisted cross-coupling polymerizations of regioregular 3-alkyl-functionalized polythiophene. (n.d.).

- Application Notes and Protocols for Grignard Coupling Reactions of 3-Substituted Thiophenes - Benchchem. (n.d.).

- Application Notes and Protocols for the Synthesis of 3-Alkylthiophenes from 3-Bromothiophene - Benchchem. (n.d.).

- Loewe, R. S., Khersonsky, S. M., & McCullough, R. D. (n.d.). A Simple Method to Prepare Head-to-Tail Coupled, Regioregular Poly(3-alkylthiophenes) Using Grignard Metathesis.

- A Convenient Synthesis of 3-Alkylthiophenes. (n.d.). Taylor & Francis Online.

- Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018).

- Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). (n.d.). ACS Publications.

- Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. (n.d.). ACS Publications.

- Nickel(II)-Catalyzed Cross-Coupling Polycondensation of Thiophenes via C–S Bond Cleavage. (2013). ACS Publications.

- Stille reaction. (n.d.). In Wikipedia.

- Stille Coupling. (n.d.). Organic Chemistry Portal.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stille reaction - Wikipedia [en.wikipedia.org]

- 6. Stille Coupling [organic-chemistry.org]

An In-depth Technical Guide to 3-Hexyl-2,5-dimethylthiophene: Synthesis, Properties, and Reactivity

DISCLAIMER: This technical guide addresses the chemical properties, synthesis, and reactivity of 3-Hexyl-2,5-dimethylthiophene. Direct experimental data for this specific compound is not extensively available in peer-reviewed literature. Therefore, this document has been constructed by a Senior Application Scientist to provide a predictive overview based on established chemical principles and robust data from its well-characterized structural analogs: 2,5-dimethylthiophene and 3-hexylthiophene. All properties and protocols should be considered predictive and require experimental validation.

Introduction and Rationale

Thiophene and its alkylated derivatives are fundamental heterocyclic building blocks in materials science and medicinal chemistry. While compounds like 3-hexylthiophene are cornerstones in the field of organic electronics as precursors to the widely studied polymer P3HT, the properties of many other substitution patterns remain less explored.[1] this compound represents one such molecule, combining the features of a long alkyl chain, which imparts solubility and influences solid-state packing, with methyl groups at the alpha-positions, which block the typical sites of polymerization and alter the electronic properties of the thiophene ring.

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical profile of this compound. We will detail a robust and logical synthetic pathway, predict its core physicochemical and spectroscopic properties, and discuss its likely chemical reactivity. This predictive analysis serves as an expert-level starting point for any research program intending to synthesize and utilize this compound.

Proposed Synthesis Pathway

The most logical and efficient synthesis of this compound begins with the commercially available and reactive starting material, 2,5-dimethylthiophene. The strategy involves a two-step process: a Friedel-Crafts acylation to install the six-carbon chain as a ketone, followed by a complete reduction of the carbonyl to a methylene group.

The causality for this choice is rooted in the known reactivity of 2,5-dimethylthiophene. Electrophilic substitution, such as acylation, occurs with high regioselectivity at the electron-rich and sterically accessible 3- (or 4-) position.[2][3][4] Subsequent reduction of the ketone is a standard and high-yielding transformation.[5][6]

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Self-Validating System

The following protocol is a predictive workflow. Each step includes purification and characterization measures to validate the outcome before proceeding, ensuring the integrity of the synthesis.

Step 1: Friedel-Crafts Acylation of 2,5-Dimethylthiophene

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and dry dichloromethane (DCM) as the solvent. Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: Slowly add hexanoyl chloride (1.0 eq.) dropwise to the stirred suspension. Following this, add 2,5-dimethylthiophene (1.0 eq.), dissolved in a small amount of dry DCM, via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup & Purification: Carefully pour the reaction mixture over crushed ice with concentrated HCl. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, and dry over anhydrous magnesium sulfate (MgSO₄). After filtration, remove the solvent under reduced pressure. The crude product, 3-hexanoyl-2,5-dimethylthiophene, can be purified by vacuum distillation or column chromatography on silica gel.

-

Validation: Confirm the structure of the intermediate ketone via ¹H NMR, ¹³C NMR, and IR spectroscopy (a strong C=O stretch should be apparent around 1670 cm⁻¹).

Step 2: Clemmensen Reduction to this compound [5][6][7]

-

Amalgam Preparation: Prepare zinc amalgam (Zn(Hg)) by stirring zinc powder (10 eq.) with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the solution and wash the amalgam with water.

-

Setup: In a round-bottom flask equipped with a reflux condenser, place the prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene. Add the 3-hexanoyl-2,5-dimethylthiophene (1.0 eq.) from the previous step.

-

Reaction: Heat the mixture to a vigorous reflux with strong stirring for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period to maintain acidity. Monitor the reaction by TLC until the ketone has been consumed.

-

Workup & Purification: After cooling, decant the toluene layer. Extract the aqueous layer twice with toluene or diethyl ether. Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄. After filtration, remove the solvent under reduced pressure. The final product, this compound, should be purified by vacuum distillation to yield a colorless liquid.

-

Final Validation: Confirm the structure of the final product via ¹H NMR, ¹³C NMR (noting the disappearance of the carbonyl carbon and appearance of a new methylene carbon), and high-resolution mass spectrometry (HRMS) to confirm the exact mass.

Physicochemical Properties: A Comparative Analysis

The physical properties of the target molecule are predicted to be influenced by both the hexyl chain and the dimethylated thiophene core. The table below compares the known properties of its structural analogs with the predicted values for this compound.

| Property | 2,5-Dimethylthiophene | 3-Hexylthiophene | This compound (Predicted) | Rationale for Prediction |

| Formula | C₆H₈S | C₁₀H₁₆S | C₁₂H₂₀S | - |

| Molar Mass ( g/mol ) | 112.19[8] | 168.30 | 196.36 | Sum of atomic masses. |

| Boiling Point (°C) | 134-136[9] | ~299 (at 1 atm)[1] | ~240-250 (at 1 atm) | Increased molecular weight and van der Waals forces from the additional alkyl groups will raise the boiling point significantly above 2,5-dimethylthiophene, but the more compact structure may result in a slightly lower boiling point than a linear C12-substituted thiophene. |

| Density (g/mL at 25°C) | ~0.985 | ~0.936[10] | ~0.94 - 0.96 | The density is expected to be intermediate between the two analogs, likely closer to that of 3-hexylthiophene due to the influence of the long alkyl chain. |

| Refractive Index (n20/D) | ~1.512 | ~1.496[10] | ~1.500 - 1.505 | The refractive index is predicted to be in the range of the parent compounds. |

Predicted Spectroscopic Profile for Structural Elucidation

The following spectroscopic data are predicted for the unambiguous identification of this compound.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~6.6-6.8 ppm (s, 1H): A sharp singlet corresponding to the lone aromatic proton at the C4 position.

-

δ ~2.5-2.7 ppm (t, J ≈ 7.6 Hz, 2H): A triplet for the methylene (–CH₂–) group of the hexyl chain directly attached to the thiophene ring. This is the "benzylic" position.

-

δ ~2.4 ppm (s, 3H): A singlet for the methyl (–CH₃) protons at the C2 or C5 position.

-

δ ~2.3 ppm (s, 3H): A singlet for the other methyl (–CH₃) protons at the C5 or C2 position. A slight difference in chemical shift between the two methyl groups is expected.

-

δ ~1.5-1.7 ppm (m, 2H): A multiplet for the second methylene group in the hexyl chain.

-

δ ~1.2-1.4 ppm (m, 6H): A broad multiplet encompassing the remaining three methylene groups of the hexyl chain.

-

δ ~0.9 ppm (t, J ≈ 7.0 Hz, 3H): A triplet for the terminal methyl group of the hexyl chain.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~135-140 ppm (4 signals): Four distinct quaternary and tertiary carbons of the thiophene ring.

-

δ ~125-130 ppm (1 signal): The C4 carbon bearing a hydrogen atom.

-

δ ~30-32 ppm (multiple signals): Methylene carbons of the hexyl chain.

-

δ ~22.6 ppm (1 signal): The penultimate methylene carbon of the hexyl chain.

-

δ ~14-15 ppm (3 signals): The two methyl carbons attached to the ring and the terminal methyl carbon of the hexyl chain.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): m/z = 196.1337 (calculated for C₁₂H₂₀S).

-

Major Fragment: A prominent peak at m/z = 125, corresponding to the loss of a pentyl radical (•C₅H₁₁) via cleavage at the benzylic position, resulting in a stable thienylmethyl cation.

-

-

Infrared (IR) Spectroscopy (Neat):

-

~3080 cm⁻¹: Aromatic C-H stretch.

-

2955, 2925, 2855 cm⁻¹: Aliphatic C-H stretches (asymmetric and symmetric).

-

~1550, 1460 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1375 cm⁻¹: CH₃ bending vibration.

-

Predicted Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by its substitution pattern.

Caption: Reactivity map of this compound.

-

Electrophilic Aromatic Substitution: The C2 and C5 positions, which are typically the most reactive sites on a thiophene ring, are blocked by methyl groups.[11] The C3 position is occupied by the hexyl group. This leaves the C4 position as the only available site for electrophilic substitution reactions like bromination (using NBS), nitration, or sulfonation. This predictable regioselectivity makes it a valuable intermediate for synthesizing precisely substituted thiophene derivatives.

-

Potential Applications:

-

Organic Electronics: While it cannot be polymerized via traditional methods like P3HT due to the blocked alpha positions, it could serve as a terminal or "end-capping" unit in the synthesis of well-defined oligothiophenes. It could also be functionalized at the C4 position to create novel monomers or be used as a high-boiling point, solution-processing additive to influence the morphology of other organic semiconductors.

-

Medicinal Chemistry: The substituted thiophene scaffold is a common feature in pharmacologically active molecules. This compound could serve as a lipophilic starting material for the synthesis of new chemical entities.

-

Specialty Chemicals: Its properties may make it suitable as a high-performance solvent, a component in flavor and fragrance formulations, or an intermediate for agrochemicals.[12]

-

Safety and Handling

Based on the safety profiles of 2,5-dimethylthiophene and other alkylated thiophenes, this compound should be handled with the following precautions:[13][14][15]

-

Physical Hazards: The compound is predicted to be a combustible liquid. Keep away from heat, sparks, and open flames.

-

Health Hazards: Alkylated thiophenes can be irritating to the skin, eyes, and respiratory system. Harmful if swallowed or inhaled in large quantities.

-

Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from oxidizing agents.

References

-

ChemBK. (2024, April 10). poly(3-hexylthiophene). Retrieved from [Link]

-

Chemical Point. (n.d.). 3-Hexylthiophene. Retrieved from [Link]

-

Chemcasts. (n.d.). 2,5-dimethylthiophene (CAS 638-02-8) Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Dimethylthiophene. PubChem Compound Database. Retrieved from [Link]

- Shirinyan, V. Z., et al. (2000). Friedel–Crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. Chemistry of Heterocyclic Compounds, 36(2), 219-220.

- Anonymous. (n.d.). Clemmensen Reduction.

- Khan, M. A., et al. (2018). Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap. RSC Advances, 8(18), 9782-9789.

-

ResearchGate. (2000, February). Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Hexylthiophene. PubChem Compound Database. Retrieved from [Link]

- Rajappa, S., & Gumaste, V. K. (2013). A Review on Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes. Advances in Heterocyclic Chemistry, 108, 1-161.

- Sheina, E., et al. (n.d.). Influence of Alkyl Substitution Pattern on Reactivity of Thiophene-Based Monomers in Kumada Catalyst-Transfer Polycondensation.

-

Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

- Anonymous. (n.d.).

- Beilstein Journals. (n.d.). Supporting Information for Pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes via a one-pot Sonogashira.

- Messina, N., & Brown, E. V. (1951). The Friedel—Crafts Alkylation of 2,5-Dimethylthiophene. Journal of the American Chemical Society, 73(10), 4965-4966.

-

ChemistryViews. (2013, June 14). 100th Anniversary: Clemmensen Reduction. Retrieved from [Link]

-

University of Toyama. (2023). Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Derivatives. Retrieved from [Link]

- McCullough, R. D., & Loewe, R. S. (1999). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules, 32(22), 7370-7376.

-

BYJU'S. (n.d.). Clemmensen Reduction reaction. Retrieved from [Link]

- Google Patents. (n.d.). EP1554266B1 - Process for preparing 2,5-disubstituted 3-alkylthiophenes.

-

The Journal of Physical Chemistry C. (2025, September 2). Phase Transition-Governed Asymmetry in Poly(3-alkylthiophenes) Redox Kinetics: An Electrochemical Study. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET THIOPHENE. Retrieved from [Link]

-

Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). A Novel Synthesis of 2,5-Dibromo-3-[2-2(Methoxyethoxy)Ethoxy]Methylthiophene. Retrieved from [Link]

-

Nature Communications. (2017, March 20). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Retrieved from [Link]

-

Magnetic Resonance in Chemistry. (2022, January 10). 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations. Retrieved from [Link]

- Google Patents. (n.d.). EP1554266A1 - Process for preparing 2,5-disubstituted 3-alkylthiophenes.

Sources

- 1. ossila.com [ossila.com]

- 2. FRIEDEL–CRAFTS ACYLATION OF 2,5-DIMETHYLTHIOPHENE IN THE PRESENCE OF PYRIDINE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 7. 100th Anniversary: Clemmensen Reduction - ChemistryViews [chemistryviews.org]

- 8. 2,5-Dimethylthiophene | C6H8S | CID 12514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,5-Dimethylthiophene | 638-02-8 [chemicalbook.com]

- 10. 3-Hexylthiophene CAS#: 1693-86-3 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. chemimpex.com [chemimpex.com]

- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 14. cpchem.com [cpchem.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to Poly(3-hexylthiophene) and its Monomer Precursor

A Note on the Topic: Initial searches for a specific CAS number for "3-Hexyl-2,5-dimethylthiophene" were inconclusive, suggesting it is not a commonly registered chemical. The predominant and scientifically relevant compound in this context is the widely studied conductive polymer, Poly(3-hexylthiophene-2,5-diyl) (P3HT) , which is synthesized from the monomer 3-hexylthiophene . This guide will, therefore, provide a comprehensive technical overview of P3HT, a cornerstone material in organic electronics, addressing the core scientific interests of researchers and drug development professionals.

Introduction: The Significance of Poly(3-hexylthiophene) in Organic Electronics

Poly(3-hexylthiophene), or P3HT, is a prominent member of the poly(3-alkylthiophene)s (P3ATs) class of conducting polymers. Its rise to prominence in the fields of materials science and organic electronics is attributed to a unique combination of properties. P3HT exhibits excellent charge transport characteristics, strong light absorption in the visible spectrum, and good solubility in common organic solvents, which allows for low-cost, solution-based processing techniques like spin coating and printing.[1][2] These attributes make it a workhorse material for a range of applications, including organic photovoltaics (OPVs), organic thin-film transistors (OTFTs), and sensors.[1][2][3][4]

The performance of P3HT-based devices is intricately linked to its molecular structure, particularly the regioregularity of the polymer chain. Head-to-tail (HT) coupling of the 3-hexylthiophene monomer units leads to a more planar backbone, which facilitates intermolecular π-π stacking and enhances charge carrier mobility.[5]

Physicochemical Properties and Identification

A clear identification of the monomer and the resulting polymer is crucial for reproducible research and development.

| Compound | CAS Number | Molecular Formula | Key Properties |

| 3-Hexylthiophene | 1693-86-3 | C10H16S | Liquid precursor for P3HT synthesis.[6] |

| Poly(3-hexylthiophene-2,5-diyl) | 104934-50-1 | (C10H14S)n | Semiconducting polymer with tunable optoelectronic properties.[7][8] |

Synthesis of Regioregular Poly(3-hexylthiophene)

The synthesis of highly regioregular P3HT is paramount for achieving optimal device performance. Several methods have been developed, with Grignard Metathesis (GRIM) polymerization being a widely adopted and effective technique.[9][10]

Grignard Metathesis (GRIM) Polymerization

The GRIM method provides excellent control over the polymer's molecular weight and regioregularity.[5] The process involves the nickel-catalyzed cross-coupling of a thiophene Grignard reagent.

Experimental Protocol: GRIM Synthesis of P3HT

-

Monomer Preparation: Start with the monomer 2,5-dibromo-3-hexylthiophene.

-

Grignard Reagent Formation: Treat the monomer with an alkylmagnesium chloride (e.g., methylmagnesium chloride) in an anhydrous solvent like tetrahydrofuran (THF). This reaction forms a mixture of monosubstituted thiophene Grignard monomers.[11]

-

Polymerization: Introduce a nickel(II) catalyst, such as Ni(dppp)Cl2 (dppp = 1,3-bis(diphenylphosphino)propane), to the solution. The polymerization proceeds via a chain-growth mechanism.[9][11]

-

Quenching and Purification: After the desired reaction time, the polymerization is terminated by adding a quenching agent like a methanol/HCl mixture. The resulting polymer is then purified, typically by precipitation and washing, to remove catalyst residues and low molecular weight oligomers.

Caption: Workflow for the GRIM synthesis of regioregular P3HT.

Characterization of Poly(3-hexylthiophene)

A thorough characterization of the synthesized P3HT is essential to correlate its physical properties with device performance.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to determine the regioregularity of P3HT. The chemical shift of the α-methylene protons on the hexyl side chain is sensitive to the coupling (head-to-tail vs. head-to-head) of the thiophene rings.[12]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the molecular structure of P3HT. Characteristic peaks include C-H vibrations from the aliphatic hexyl chains and C=C stretching from the thiophene ring.[12]

-

UV-Visible Spectroscopy: The UV-Vis absorption spectrum of P3HT provides information about its electronic structure and conjugation length. In solution, P3HT typically shows a broad absorption peak, while in thin films, the appearance of a shoulder at longer wavelengths indicates the formation of ordered aggregates.[13][14][15]

Structural and Morphological Analysis

-

X-ray Diffraction (XRD): XRD is employed to investigate the crystallinity and molecular packing of P3HT in thin films. A characteristic peak at a low 2θ angle corresponds to the lamellar stacking of the polymer chains.[1]

-

Atomic Force Microscopy (AFM): AFM provides topographical information about the surface morphology of P3HT thin films, revealing features such as nanofibrillar structures and domain sizes, which are crucial for charge transport.[1][16]

Applications in Organic Electronic Devices

The favorable properties of P3HT have led to its widespread use in various organic electronic devices.

Organic Photovoltaics (OPVs)

P3HT is a benchmark donor material in bulk heterojunction (BHJ) solar cells, typically blended with a fullerene derivative like PCBM ([17][17]-phenyl-C61-butyric acid methyl ester) as the acceptor.[18][19] The power conversion efficiency of P3HT:PCBM solar cells is highly dependent on the nanoscale morphology of the blend, which can be optimized through thermal annealing or the use of solvent additives.[16]

Caption: A typical device architecture for a P3HT-based organic solar cell.

Organic Thin-Film Transistors (OTFTs)

P3HT is also a key material in the fabrication of OTFTs, where it serves as the active semiconductor channel.[3][20] The performance of P3HT-based OTFTs, particularly the charge carrier mobility and ON/OFF ratio, is strongly influenced by the processing conditions and the morphology of the P3HT film.[21][22][23]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 3-hexylthiophene and P3HT.

-

3-Hexylthiophene: This monomer is a flammable liquid and may cause skin, eye, and respiratory irritation.[6][24][25] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[6][24]

-

Poly(3-hexylthiophene): The polymer is generally more stable, but inhalation of dust or fumes should be avoided. Standard laboratory safety practices should be followed.[7]

Conclusion

Poly(3-hexylthiophene) remains a fundamentally important material in the field of organic electronics. Its well-understood synthesis, tunable properties, and processability have established it as a benchmark for researchers and a versatile component in the development of next-generation electronic devices. A thorough understanding of its synthesis, characterization, and device integration is crucial for professionals in both academic research and industrial applications.

References

-

Synthesis and Characterization of poly(3-hexylthiophene). (n.d.). International Journal of Scientific Engineering and Applied Science. [Link]

-

Organic Photovoltaics Based on P3HT/PCBM: Correlating Efficiency and Morphology. (n.d.). University of Washington. [Link]

-

Fabrication and characterization of poly-3-hexylthiophene based organic thin film transistor. (2013). IEEE Xplore. [Link]

-

Iovu, M. C., Sheina, E. E., Loewe, R. S., & McCullough, R. D. (2005). Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). Macromolecules, 38(21), 8649–8656. [Link]

-

Loewe, R. S., Ewbank, P. C., Liu, J., Zhai, L., & McCullough, R. D. (2001). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules, 34(13), 4324–4333. [Link]

-

Synthesis of poly (3-hexylthiophene-2,5-diyl) in presence of CdS nanoparticles: microscopic and spectroscopic studies. (2017). SciELO México. [Link]

-

Synthesis and Characterization of Poly(3-hexylthiophene)-b-Polystyrene for Photovoltaic Application. (2011). MDPI. [Link]

-

Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly. (n.d.). CORE. [Link]

-

Breaking the Efficiency Barrier of P3HT-Based Solar Cells. (2023). ChemistryViews. [Link]

-

P3HT-High charge mobility, solution-made. (n.d.). GenZ Materials. [Link]

-

Fabrication, characterization, numerical simulation and compact modeling of P3HT based organic thin film transistors. (2021). Researching. [Link]

-

Exploring the mechanism of Grignard metathesis polymerization of 3-alkylthiophenes. (2014). Dalton Transactions. [Link]

-

Flexible Polymer–Organic Solar Cells Based on P3HT:PCBM Bulk Heterojunction Active Layer Constructed under Environmental Conditions. (2021). MDPI. [Link]

-

Exploring the Mechanism of Grignard Methathesis Polymerization of 3-alkylthiophenes. (2014). ResearchGate. [Link]

-

Fabrication and optimization of P3HT:PCBM organic photovoltaic devices. (2009). SPIE Digital Library. [Link]

-

Investigation on the P3HT-based Organic Thin Film Transistors. (n.d.). Korea Science. [Link]

-

Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap. (2018). RSC Advances. [Link]

-

Poly(3-hexylthiophene)-Based Organic Thin-Film Transistors with Virgin Graphene Oxide as an Interfacial Layer. (2022). MDPI. [Link]

-

3-HEXYLTHIOPHENE. (2012). Georganics. [Link]

-

Photolithographic Fabrication of P3HT Based Organic Thin-Film Transistors with High Mobility. (2019). ResearchGate. [Link]

-

Viscoelastic Characterization of Poly(3-hexylthiophene): Determination of Young's Modulus. (2023). ACS Applied Polymer Materials. [Link]

-

Molecular characterization of poly(3-hexylthiophene). (2006). Macromolecules. [Link]

-

Synthesis of poly(3‐hexylthiophene‐2,5‐diyl) (P3HT).³⁶. (n.d.). ResearchGate. [Link]

-

Controlled synthesis of poly(3-hexylthiophene) in continuous flow. (2013). PMC - NIH. [Link]

-

UV/visible-near-IR spectrum of P3HT-3. (n.d.). ResearchGate. [Link]

-

UV − vis absorption spectra of P3HT, F-P3HT, P3OT, F-P3OT, P3EHT, and.... (n.d.). ResearchGate. [Link]

-

UV–Vis spectra of P3HT (S1, S2, and S3) in chloroform. (n.d.). ResearchGate. [Link]

-

CID 160406106 | C20H28Br4S2. (n.d.). PubChem. [Link]

-

Poly(3-hexylthiophene-2,5-diyl). (n.d.). Polymer Source. [Link]

-

2,5-Dimethylthiophene. (n.d.). Wikipedia. [Link]

-

3-Acetyl-2,5-dimethylthiophene. (n.d.). PubChem. [Link]

-

2-Ethyl-3,5-dimethylthiophene. (n.d.). PubChem. [Link]

-

2,5-Dimethylthiophene. (n.d.). PubChem. [Link]

-

Thiophene, 3-methoxy-2,5-dimethyl-. (n.d.). PubChem. [Link]

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. P3HT-High charge mobility, solution-made | GenZ Materials [genzmaterials.com]

- 3. Fabrication and characterization of poly-3-hexylthiophene based organic thin film transistor | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 4. Breaking the Efficiency Barrier of P3HT-Based Solar Cells - ChemistryViews [chemistryviews.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. downloads.ossila.com [downloads.ossila.com]

- 7. fishersci.com [fishersci.com]

- 8. Poly(3-hexylthiophene-2,5-diyl) [polymersource.ca]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Controlled synthesis of poly(3-hexylthiophene) in continuous flow - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00555A [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of poly (3-hexylthiophene-2,5-diyl) in presence of CdS nanoparticles: microscopic and spectroscopic studies [scielo.org.mx]

- 18. DSpace [scholarworks.umass.edu]

- 19. spiedigitallibrary.org [spiedigitallibrary.org]

- 20. researching.cn [researching.cn]

- 21. Investigation on the P3HT-based Organic Thin Film Transistors -Proceedings of the Korean Institute of Electrical and Electronic Material Engineers Conference [koreascience.kr]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. georganics.sk [georganics.sk]

- 25. fishersci.com [fishersci.com]

Spectroscopic Characterization of 3-Hexyl-2,5-dimethylthiophene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-hexyl-2,5-dimethylthiophene, a key building block in the development of organic electronic materials. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic signatures of this compound, grounded in the fundamental principles of spectroscopic analysis and supported by data from analogous structures. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the structural and electronic properties of substituted thiophenes.

Introduction to the Spectroscopic Analysis of Substituted Thiophenes

Thiophene and its derivatives are fundamental heterocyclic compounds extensively utilized in the synthesis of pharmaceuticals and functional organic materials. The introduction of alkyl substituents to the thiophene ring significantly influences its electronic properties and molecular conformation, which in turn are reflected in its spectroscopic data. A precise interpretation of these spectra is crucial for confirming the molecular structure and purity of synthesized compounds. This guide will focus on this compound, providing predicted data based on established substituent effects and the analysis of its parent compounds, 2,5-dimethylthiophene and 3-hexylthiophene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are invaluable for confirming the positions of the alkyl substituents on the thiophene ring.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic proton, the two methyl groups, and the hexyl chain. The chemical shifts are influenced by the electron-donating nature of the alkyl groups.

Predicted ¹H NMR Data (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Thiophene-H (C4-H) | ~6.5-6.7 | Singlet | 1H |

| α-CH₂ (Hexyl) | ~2.5-2.7 | Triplet | 2H |

| 2-CH₃ | ~2.4 | Singlet | 3H |

| 5-CH₃ | ~2.4 | Singlet | 3H |

| β-CH₂ (Hexyl) | ~1.5-1.7 | Quintet | 2H |

| -(CH₂)₃- (Hexyl) | ~1.2-1.4 | Multiplet | 6H |

| Terminal CH₃ (Hexyl) | ~0.8-0.9 | Triplet | 3H |

Causality Behind Predicted Shifts:

-

Thiophene Proton (C4-H): In 2,5-dimethylthiophene, the two equivalent ring protons appear at approximately 6.6 ppm. The introduction of a hexyl group at the 3-position, another electron-donating group, is expected to cause a slight upfield shift for the remaining proton at the 4-position due to increased electron density.

-

Alkyl Protons: The chemical shifts of the hexyl and methyl protons are predicted based on their proximity to the aromatic ring and typical values for alkyl chains. The α-methylene protons of the hexyl group are deshielded due to their direct attachment to the thiophene ring.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the thiophene ring carbons are particularly sensitive to the substitution pattern.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 (Thiophene) | ~140-142 |

| C2 (Thiophene) | ~133-135 |

| C5 (Thiophene) | ~132-134 |

| C4 (Thiophene) | ~126-128 |

| α-CH₂ (Hexyl) | ~29-31 |

| β-CH₂ (Hexyl) | ~31-33 |

| γ-CH₂ (Hexyl) | ~29-31 |

| δ-CH₂ (Hexyl) | ~22-24 |

| ε-CH₂ (Hexyl) | ~31-33 |

| Terminal CH₃ (Hexyl) | ~14 |

| 2-CH₃ | ~15 |

| 5-CH₃ | ~15 |

Causality Behind Predicted Shifts:

The predicted chemical shifts are derived from the known values for 3-hexylthiophene[1] and 2,5-dimethylthiophene, considering the additive effects of the alkyl substituents on the thiophene ring carbons. The carbons directly attached to the substituents (C2, C3, and C5) will be the most downfield among the ring carbons.

Experimental Protocol for NMR Data Acquisition

-

Solution Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent such as hexane or ethanol. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λₘₐₓ.

-

Baseline Correction: A baseline spectrum is recorded using a cuvette filled with the pure solvent.

-

Sample Measurement: The cuvette is then filled with the sample solution, and the absorption spectrum is recorded over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: The wavelength of maximum absorbance (λₘₐₓ) is identified from the spectrum.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the NMR, IR, and UV-Vis spectroscopic data for this compound. By understanding the expected spectral features and the underlying principles, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data.

References

- Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467.

- Satonaka, H., Abe, K., & Hanyu, M. (1983). The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463–2467.

-

NIST. (n.d.). Thiophene, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Musumarra, G., & Ballistreri, F. P. (1980). Studies of substituent effects by carbon-13 NMR spectroscopy. Thiophene and furan chalcone analogues. Organic Magnetic Resonance, 14(5), 384-391.

- Abdullah, A. H., Sultan, A. A., & Ali, M. T. (2015). Synthesis and Characterization of poly(3-hexylthiophene). International Journal of Scientific & Engineering Research, 6(10), 128-132.

- Ansari, M. A., Mohiuddin, S., Kandemirli, F., & Malik, M. I. (2018). Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap. RSC Advances, 8(16), 8868–8876.

- Rait, M., Lukes, V., & Breza, M. (2018). Structure of P3HT crystals, thin films, and solutions by UV/Vis spectral analysis. Journal of Physics: Conference Series, 1038, 012046.

- Salzner, U., & Aydin, A. (2014). Light absorption of poly(3-hexylthiophene) single crystals. RSC Advances, 4(23), 11957-11963.

- Chen, W., Xu, T., He, F., Wang, W., Wang, C., Strzalka, J., Liu, Y., Wen, J., Miller, D. J., Chen, J., Hong, K.-L., Li, L., & Darling, S. B. (2012). Controlling Molecule Aggregation and Electronic Spatial Coherence in the H-Aggregate and J-Aggregate Regime at Room Temperature.

- Clementi, C., & Di Vona, M. L. (2025). An Analysis of the Substituent Effects on 13C and 17O NMR Chemical Shifts of Some 5-Substituted 2-Acetylthiophenes by Linear Free Energy Relationships. Magnetic Resonance in Chemistry.

-

SpectraBase. (n.d.). 2,5-Dimethyl-thiophene. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethylthiophene. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hexylthiophene. Retrieved from [Link]

- Salzner, U. (2014). Light absorption of poly(3-hexylthiophene) single crystals. RSC Advances, 4(23), 11957-11963.

- Wang, M., & Li, M. (2015). P3HT Nanofibrils Thin-Film Transistors by Adsorbing Deposition in Suspension. ACS Applied Materials & Interfaces, 7(30), 16477–16484.

- Abraham, R. J., & Siverns, T. M. (1972). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (11), 1587-1594.

- Ganapathy, K., & Palanisamy, A. (1986). 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 33-39.

- Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467.

- Sice, J. (1953). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of Physical Chemistry, 57(5), 453-455.

- Musumarra, G., & Ballistreri, F. P. (1980). Studies of Substituent Effects by Carbon-13 NMR Spectroscopy. Thiophene and Furan Chalcone Analogues. Organic Magnetic Resonance, 14(5), 384-391.

- Zinger, B., & Miller, L. L. (1984). UV-to-IR Absorption of Molecularly p-Doped Polythiophenes with Alkyl and Oligoether Side Chains: Experiment and Interpretation Based on Density Functional Theory. The Journal of Physical Chemistry B, 88(13), 2734-2738.

- Imoto, E., & Motoyama, R. (1957). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture.

- Mane, S. R., Sarkar, S., Rao, V. K. N., & Shunmugam, R. (2015). (a) 1 H NMR spectrum of poly(3-hexyl thiophene). (b) Solid state 13 C... RSC Advances, 5(82), 66946-66953.

- Kim, Y.-J., Kim, T., Lee, S., Kim, D., Choi, W., & Kim, J. (2012). Figure S2. (c) 1 H NMR and 13 C NMR spectra of compound 3.

- Ansari, M. A., Mohiuddin, S., Kandemirli, F., & Malik, M. I. (2018). ¹H-NMR spectrum of P3HT-3, inset is the region of interest for calculation of regioregularity of the polymer. RSC Advances, 8(16), 8868-8876.

-

SpectraBase. (n.d.). 2,5-Dihydro-2,4-dimethyl-thiophene 1,1-dioxide. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Hexylthiophene. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Dimethyl-thiophene. Retrieved from [Link]

- Satonaka, H. (1983). The substituent effects in thiophene compounds. I.

-

Kim, J. Y., Kim, J. H., Lee, J. C., & Lee, J. Y. (2010). UV-vis absorption spectra of (a) thiopheneRo[2]taxane and (b) polythiophene polyrotaxane. Chemical Communications, 46(31), 5722-5724.

- Ramalingam, S., & Periandy, S. (2013). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 4(5), 51-61.

-

Royal Society of Chemistry. (2012). Thioester supporting info 09-08-12. Retrieved from [Link]

- Kiricsi, I., Tasi, G., & Förster, H. (1999). Spectroscopic study in the UV-Vis, near and mid IR of cationic species formed by interaction of thiophene, dithiophene and terthiophene with the zeolite H-Y. Physical Chemistry Chemical Physics, 1(4), 561-566.

- Liu, R., & Liu, Z. (2009). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium.

- Iovu, M. C., Sheina, E. E., & McCullough, R. D. (2007). UV/Vis Study of the Alkali Salts of Poly(thiophen-3-ylacetic acid)

-

The Good Scents Company. (n.d.). 2,5-dimethyl thiophene. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

Sources

3-Hexyl-2,5-dimethylthiophene solubility in organic solvents

An In-depth Technical Guide to the Solubility of 3-Hexyl-2,5-dimethylthiophene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. As specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document synthesizes foundational principles of thiophene chemistry, predictive insights based on structural analogues, and a rigorous experimental protocol for empirical solubility determination. This guide is designed to equip researchers with the theoretical understanding and practical methodologies required to effectively utilize this compound in various research and development applications, particularly in the fields of organic electronics and materials science.

Introduction to this compound

This compound is an alkylated thiophene derivative, a class of heterocyclic compounds recognized for their utility as building blocks in the synthesis of advanced materials. The core structure consists of a five-membered aromatic thiophene ring, which imparts unique electronic properties. This ring is substituted with two methyl groups at the 2 and 5 positions and a hexyl chain at the 3 position.

The strategic placement of these alkyl groups significantly influences the molecule's physicochemical properties. The hexyl and methyl groups enhance the solubility of the thiophene core in organic solvents, a critical factor for solution-based processing techniques used in the fabrication of organic electronics like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] Understanding and quantifying the solubility of this compound is therefore a prerequisite for designing synthetic routes, optimizing purification processes, and developing formulations.

Foundational Principles Governing Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces. For an alkylated thiophene like this compound, the "like dissolves like" principle is the primary determinant. The molecule's structure can be deconstructed into two key regions:

-

The Aromatic Thiophene Core: The sulfur-containing ring possesses aromatic character and a degree of polarity.

-

The Alkyl Substituents: The hexyl and dimethyl groups are nonpolar, hydrophobic appendages.

The presence of the relatively long hexyl chain and the methyl groups dominates the molecule's overall character, rendering it largely nonpolar. Consequently, its solubility is governed by the following factors:

-

Solvent Polarity: this compound is expected to exhibit high solubility in nonpolar or weakly polar organic solvents that can effectively engage in van der Waals interactions with its alkyl chains. Conversely, it will be largely insoluble in highly polar, protic solvents like water, which form strong hydrogen bond networks.[1][3]

-

Molecular Structure of the Solvent: Solvents with similar structural features, such as other aromatic compounds (e.g., toluene, xylene) or aliphatic hydrocarbons (e.g., hexane, cyclohexane), are likely to be effective at solvating the molecule.

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship, however, should be determined empirically for each solute-solvent system.[4]

Predicted Solubility Profile

While specific quantitative data is scarce, a qualitative solubility profile can be predicted based on the principles discussed above and data available for structurally related compounds such as 3-hexylthiophene and other thiophene derivatives.[1][3]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene, Xylenes | Highly Soluble | Favorable π-π stacking and van der Waals interactions between the aromatic rings. |

| Chlorinated Solvents | Chloroform, Dichloromethane | Highly Soluble | Effective at solvating both the thiophene ring and alkyl chains. Chloroform is a known good solvent for poly(3-hexylthiophene).[5] |

| Nonpolar Aliphatic | Hexanes, Cyclohexane | Soluble to Highly Soluble | Strong van der Waals interactions with the hexyl and methyl groups. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Moderate polarity allows for effective solvation.[3] |

| Ketones | Acetone, Methyl Ethyl Ketone | Sparingly Soluble | Higher polarity and potential for dipole-dipole interactions may be less compatible with the nonpolar alkyl chains. Acetone is a known poor solvent for poly(3-hexylthiophene).[5] |

| Alcohols | Methanol, Ethanol | Sparingly Soluble to Insoluble | The strong hydrogen-bonding network of alcohols is not easily disrupted by the nonpolar solute.[3] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Sparingly Soluble | High polarity is generally unfavorable for solvating nonpolar compounds. |

| Aqueous | Water | Insoluble | The nonpolar nature of the molecule prevents it from disrupting the strong hydrogen bonds in water.[3] |

Experimental Protocol for Quantitative Solubility Determination: The Isothermal Shake-Flask Method

To obtain precise and reliable solubility data, an empirical approach is necessary. The isothermal shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a solvent.[4][6] This method ensures that the solution is fully saturated and in equilibrium with the solid phase.

Causality Behind Experimental Design

The protocol is designed to be a self-validating system. The use of a vast excess of the solute ensures that the saturation point is reached and maintained. The extended equilibration time under constant agitation and temperature guarantees that the system achieves thermodynamic equilibrium, moving beyond potentially misleading kinetic solubility values.[7] The final filtration and analysis of a clear aliquot ensure that the measurement reflects only the dissolved solute, not a suspension.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into a series of sealable glass vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

-

Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired analytical-grade organic solvent to each vial.

-

Prepare at least three replicate vials for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Seal the vials tightly with screw caps containing a chemically resistant septum or liner to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or orbital incubator set to a constant temperature (e.g., 25.0 °C ± 0.1 °C).

-

Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-course study can be run to determine the minimum time required to achieve a stable concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Accurately weigh the filtered aliquot. Then, allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven. Once the solvent is removed, re-weigh the vial to determine the mass of the dissolved solute.

-

Alternative Analytical Finish: If a suitable analytical method (e.g., HPLC-UV, GC-FID) is available, accurately dilute the filtered aliquot with a suitable solvent and quantify the concentration against a prepared calibration curve.

-

-

Calculation:

-

Calculate the solubility using the gravimetric data or the concentration determined from the analytical method. Express the results in appropriate units, such as mg/mL, g/L, or mol/L.

-

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Data Recording and Presentation

Quantitative results from the experimental protocol should be meticulously recorded.

Table 2: Experimental Solubility Data Template for this compound at 25 °C

| Solvent | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Standard Deviation | Molar Solubility (mol/L) |

| Toluene | ||||||

| Chloroform | ||||||

| Hexane | ||||||

| THF | ||||||

| Acetone | ||||||

| Ethanol |

Safety and Handling

As a Senior Application Scientist, safety is paramount. When handling this compound and associated solvents, adhere to the following guidelines, which are based on safety information for structurally similar compounds like 3-hexylthiophene.[8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, nitrile gloves, and a lab coat.

-

Ventilation: Handle the compound and all organic solvents in a well-ventilated fume hood to avoid inhalation of vapors.[8]

-

Handling Precautions: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[9]

-

Storage: Store this compound in a tightly sealed container in a cool, dark, and well-ventilated area, preferably under an inert atmosphere.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Always consult the specific Material Safety Data Sheet (MSDS) for this compound and any solvents used before beginning work.

Conclusion

This guide provides a robust framework for understanding and evaluating the solubility of this compound. While publicly available quantitative data is limited, a strong predictive understanding can be derived from its molecular structure. The compound is expected to be highly soluble in nonpolar aromatic and chlorinated solvents and poorly soluble in polar, protic solvents. For applications demanding precise concentration control, the provided isothermal shake-flask protocol offers a reliable and scientifically sound method for generating high-quality, quantitative solubility data. This foundational knowledge is critical for the effective application of this compound in the advancement of materials science and organic electronics.

References

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pharmatutor.org [pharmatutor.org]

- 8. downloads.ossila.com [downloads.ossila.com]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 3-Hexyl-2,5-dimethylthiophene: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 3-Hexyl-2,5-dimethylthiophene, a substituted thiophene derivative of significant interest in the field of organic electronics and material science. This document is intended for researchers, scientists, and drug development professionals seeking detailed technical information on this compound.

Core Molecular Attributes

This compound is an alkylated and methylated thiophene derivative. Its structure, featuring a central five-membered aromatic heterocycle with appended alkyl chains, imparts specific solubility and electronic characteristics that make it a valuable building block in organic synthesis.

Chemical Formula and Molecular Weight

The chemical structure of this compound consists of a thiophene ring substituted with a hexyl group at the 3-position and methyl groups at the 2- and 5-positions. Based on this structure, the molecular formula and weight have been calculated as follows:

-

Chemical Formula: C₁₂H₂₀S

-

Molecular Weight: 196.35 g/mol

These values are derived from the summation of the atomic weights of the constituent atoms: 12 carbon atoms, 20 hydrogen atoms, and one sulfur atom.

Structural Representation

The structural formula of this compound is depicted below:

Caption: 2D structure of this compound.

Key Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from structurally related compounds such as 3-hexylthiophene and 2,5-dimethylthiophene.

| Property | Value (Estimated) | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | Not assigned | N/A |

| Appearance | Likely a colorless to pale yellow liquid | [1] |

| Boiling Point | Estimated to be in the range of 230-250 °C at 760 mmHg | [2] |

| Density | Estimated to be around 0.9 g/cm³ | [2] |

| Solubility | Expected to be soluble in common organic solvents like chloroform, chlorobenzene, and THF | [3] |

Synthesis and Purification

The synthesis of this compound can be approached through several established organometallic cross-coupling reactions. A plausible and efficient synthetic route would involve the Stille or Suzuki coupling of a suitably functionalized thiophene precursor.

Proposed Synthetic Pathway: Suzuki Coupling

A robust method for the synthesis of this compound is the palladium-catalyzed Suzuki cross-coupling reaction. This approach offers high yields and tolerance to a wide range of functional groups.

Caption: Proposed Suzuki coupling pathway for the synthesis of this compound.

Experimental Protocol:

-

To a solution of 2,5-dibromo-3-hexylthiophene (1 equivalent) in a mixture of toluene and water (4:1 v/v) is added methylboronic acid (2.2 equivalents) and potassium carbonate (3 equivalents).

-

The reaction mixture is degassed with argon for 30 minutes.

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) is added, and the mixture is heated to 90 °C under an inert atmosphere for 12-24 hours.

-

Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature and the organic layer is separated.

-

The aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using hexane as the eluent to afford pure this compound.

Spectroscopic Characterization

The structural identity and purity of synthesized this compound would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic proton on the thiophene ring, the methyl protons, and the protons of the hexyl chain. The chemical shifts and coupling patterns would be consistent with the proposed structure.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbons of the thiophene ring, the methyl groups, and the hexyl chain.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 196.35 g/mol .

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl groups and the aromatic thiophene ring, as well as the C-S stretching vibration.

Potential Applications

While its polymeric counterpart, poly(3-hexylthiophene), is extensively studied for its semiconducting properties, this compound serves as a crucial monomer and building block in several areas of research and development.

Monomer for Conductive Polymers